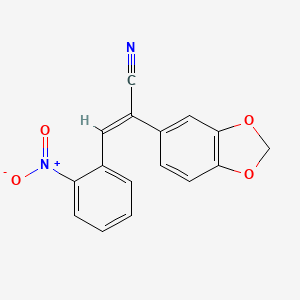![molecular formula C18H22N2O2 B5768718 N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, commonly known as DMAB, is a chemical compound that has been extensively studied for its various applications in scientific research. DMAB is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. The compound has been found to exhibit promising results in various studies related to cancer, Alzheimer's disease, and other neurological disorders.
科学研究应用
DMAB has been extensively studied for its various applications in scientific research. The compound has been found to exhibit promising results in various studies related to cancer, Alzheimer's disease, and other neurological disorders. DMAB has been shown to inhibit the growth of cancer cells by blocking the activity of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DMAB has also been found to be effective in reducing the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease.
作用机制
DMAB is a potent inhibitor of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, which is an important enzyme involved in various cellular processes. N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide is activated by various stimuli such as growth factors, hormones, and neurotransmitters. Upon activation, N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide phosphorylates various target proteins, leading to the activation of downstream signaling pathways. DMAB inhibits the activity of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide by binding to its regulatory domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
DMAB has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMAB has also been found to reduce the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. In addition, DMAB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DMAB has several advantages as a research tool. The compound is highly specific for N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide and does not inhibit other kinases. DMAB is also relatively stable and can be easily synthesized. However, DMAB also has some limitations. The compound is highly hydrophobic and requires the use of organic solvents for its dissolution. DMAB also has a short half-life in vivo, which limits its use in animal studies.
未来方向
There are several future directions for the study of DMAB. One potential application of DMAB is in the treatment of cancer. Further studies are needed to determine the efficacy of DMAB in various cancer types and to identify potential synergistic effects with other anticancer agents. Another potential application of DMAB is in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment with DMAB and to identify potential side effects. Finally, DMAB may also have potential applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Further studies are needed to determine the efficacy of DMAB in these disorders and to identify potential mechanisms of action.
合成方法
The synthesis of DMAB involves the reaction between 4-isopropoxybenzoic acid and 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DMAB as a white crystalline solid with a molecular weight of 309.4 g/mol.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)22-17-11-5-14(6-12-17)18(21)19-15-7-9-16(10-8-15)20(3)4/h5-13H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLHISIAAPYRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-isopropoxy-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)

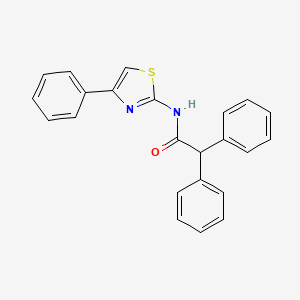

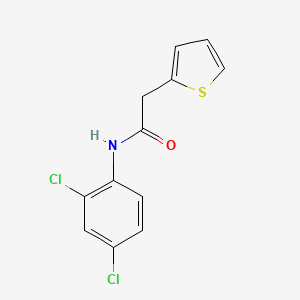
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
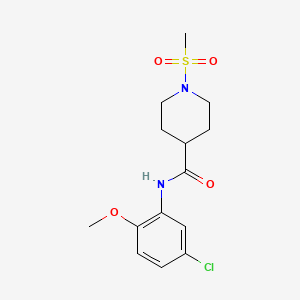
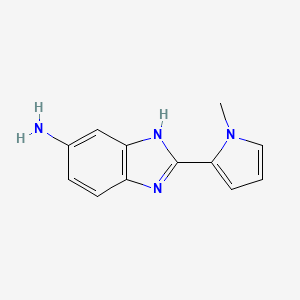
![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
